4-Iodoisoquinolin-1(2H)-one
Overview
Description
4-Iodoisoquinolin-1(2H)-one is an organic compound that belongs to the isoquinoline family It is characterized by the presence of an iodine atom at the fourth position of the isoquinoline ring and a keto group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative cyclization of 4-iodoisoquinolin-1(2H)-ones with o-bromobenzoic acids. This method utilizes palladium/norbornene cooperative catalysis, which facilitates the formation of fused phenanthridinones and hepta[1,2-c]isoquinolinones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and norbornene as a building block is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Scientific Research Applications
4-Iodoisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Iodoisoquinolin-1(2H)-one involves its interaction with various molecular targets. The iodine atom and the keto group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of different products. The pathways involved in these reactions are influenced by the presence of catalysts and other reaction conditions.
Comparison with Similar Compounds
- 4-Bromoisoquinolin-1(2H)-one
- 4-Chloroisoquinolin-1(2H)-one
- 4-Fluoroisoquinolin-1(2H)-one
Comparison: 4-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius of iodine compared to bromine, chlorine, and fluorine affects the compound’s steric and electronic properties, making it suitable for specific applications that require unique reactivity.
Properties
IUPAC Name |
4-iodo-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKXGUCEWBUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590623 | |
Record name | 4-Iodoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-74-9 | |
Record name | 4-Iodoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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